n-(2-Chloroethyl)-3,5-dimethoxybenzamide

DNA alkylation monofunctional alkylator nitrogen mustard

Discontinued or absent from many catalogs, this benzamide creates a sourcing gap for researchers studying monofunctional alkylation versus cross-linking. This compound is the precise solution as a monofunctional alkylator probe with a 3,5-dimethoxy substitution pattern. Key evidence-based attributes: - Enables controlled study of N7-guanine mono-adducts vs. DNA interstrand cross-links from bifunctional analogs. - Reported differentiation-inducing & antiproliferative activity, including signal against etoposide-resistant KB-7d cells. - Serves as an SAR probe alongside positional isomer N-(2-chloroethyl)-3,4-dimethoxybenzamide.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 15257-91-7
Cat. No. B14705970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Chloroethyl)-3,5-dimethoxybenzamide
CAS15257-91-7
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCCl)OC
InChIInChI=1S/C11H14ClNO3/c1-15-9-5-8(6-10(7-9)16-2)11(14)13-4-3-12/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyZSWIOWBGDNDEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloroethyl)-3,5-dimethoxybenzamide Procurement Overview


N-(2-Chloroethyl)-3,5-dimethoxybenzamide (CAS 15257-91-7) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol, featuring a 3,5-dimethoxy-substituted benzamide core bearing an N-(2-chloroethyl) side chain . The compound belongs to the broader class of N-substituted benzamides, which are recognized for diverse biological activities including histone deacetylase (HDAC) inhibition, poly(ADP-ribose) polymerase (PARP) modulation, and cell differentiation induction [1]. The presence of a single chloroethyl group classifies this compound as a monofunctional alkylating agent, structurally distinct from bifunctional nitrogen mustards that contain bis(2-chloroethyl)amino moieties [2]. This compound has been identified in screening databases as possessing antiproliferative and differentiation-inducing properties relevant to oncology and dermatology research [3].

Alkylation Mechanism
Monofunctional alkylation research workflow with single chloroethyl moiety
Differentiation Screening
Cell differentiation induction screening context with antiproliferative endpoint
SAR Probe
Benzamide 3,5-dimethoxy substitution SAR probe for target-engagement studies

Why Generic Benzamide Analogs Cannot Substitute


Substitution among N-substituted benzamide derivatives is not interchangeable because three structural variables independently govern biological activity: (i) the methoxy substitution pattern on the aryl ring (3,5- vs. 3,4-dimethoxy positional isomerism), which alters electron density and target-binding geometry; (ii) the nature of the N-alkyl side chain (monofunctional 2-chloroethyl vs. bifunctional bis(2-chloroethyl) vs. non-alkylating alkyl), which determines DNA alkylation capacity and cytotoxicity mechanism; and (iii) the absence or presence of additional pharmacophoric elements (e.g., the 2'-amino group required for HDAC inhibition in Entinostat/MS-275) [1]. The target compound occupies a specific niche: it is a monofunctional alkylator with a 3,5-dimethoxy substitution pattern that has been qualitatively associated with differentiation-inducing activity not reported for the unsubstituted N-(2-chloroethyl)benzamide or the 3,4-dimethoxy positional isomer [2]. Substituting with N,N-bis(2-chloroethyl)-3,5-dimethoxybenzamide (CAS 92019-79-9) introduces a bifunctional alkylating mechanism with distinct DNA cross-linking potential, fundamentally altering the pharmacological profile . The quantitative evidence below addresses the specific dimensions where differentiation data exist, while explicitly noting where data gaps preclude definitive ranking.

1
Monofunctional vs bifunctional mechanism
Bis(2-chloroethyl) analogs introduce DNA cross-linking; alkylation mechanism context may shift and cannot substitute without revalidation.
2
3,5- vs 3,4-dimethoxy positional isomerism
Methoxy position alters target-binding geometry; 3,4-isomer may produce divergent SAR and is not a direct replacement.
3
Differentiation profile may not transfer
Simpler N-(2-chloroethyl)benzamide lacks reported differentiation-inducing context; class-level activity does not guarantee functional equivalence.

Quantitative Differentiation Evidence vs. Closest Analogs


Monofunctional Alkylation vs. Bis(2-chloroethyl) Mustards

N-(2-Chloroethyl)-3,5-dimethoxybenzamide (CAS 15257-91-7) contains exactly one 2-chloroethyl group on the benzamide nitrogen, classifying it as a monofunctional alkylating agent. In contrast, N,N-bis(2-chloroethyl)-3,5-dimethoxybenzamide (CAS 92019-79-9) carries two chloroethyl groups, enabling DNA interstrand cross-linking characteristic of bifunctional nitrogen mustards. The monofunctional nature of the target compound predicts a distinct DNA damage profile: predominantly N7-guanine mono-adducts rather than cross-links, which translates to different cellular repair pathway engagement and potentially reduced collateral genotoxicity compared to bifunctional analogs [1]. This distinction is critical for experimental design where alkylation mechanism must be controlled as an independent variable .

Alkylation Group Count
Class-level inference
1 chloroethyl (monofunctional) vs 2 chloroethyl (bifunctional); binary structural distinction
Monofunctional vs bifunctional mechanism context
Inferred from established chloroethylamine SAR
DNA alkylation monofunctional alkylator nitrogen mustard mechanism of action

3,5-Dimethoxy vs. 3,4-Dimethoxy Positional Isomerism

The target compound features methoxy groups at the 3- and 5-positions of the benzamide ring. Its direct positional isomer, N-(2-chloroethyl)-3,4-dimethoxybenzamide (CAS 15257-97-3), places the methoxy groups at the 3- and 4-positions. In benzamide SAR, the 3,5-dimethoxy pattern creates a distinct electrostatic surface and hydrogen-bonding topology compared to 3,4-dimethoxy substitution. Literature on related benzamide scaffolds demonstrates that this positional shift can alter target binding: for example, in poly(ADP-ribose) polymerase (PARP) inhibition studies, 3,5-dimethoxybenzamide has been specifically characterized as an inhibitor, while 3,4-dimethoxy substitution shows different potency profiles [1]. For procurement, the 3,5-isomer (CAS 15257-91-7) and 3,4-isomer (CAS 15257-97-3) must not be treated as interchangeable, as the methoxy position directly affects complementarity to enzyme active sites .

Methoxy Positional Isomerism
Class-level inference
3,5-dimethoxy vs 3,4-dimethoxy; categorical positional shift alters electrostatic and H-bonding topology
Positional isomerism alters target-binding SAR context
Parent 3,5-dimethoxybenzamide PARP IC₅₀ reference: 3.3 μM (Banasik et al., 1992)
positional isomer structure-activity relationship benzamide substitution target binding

Cell Differentiation-Inducing Activity

A curated compound annotation specifically states that N-(2-chloroethyl)-3,5-dimethoxybenzamide "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte" and notes its potential utility as "an anti-cancer agent and for the treatment of skin diseases such as psoriasis" [1]. This differentiation-inducing property represents a qualitative distinction from N-(2-chloroethyl)benzamide (CAS 26385-07-9), which lacks the 3,5-dimethoxy groups and for which no differentiation-inducing activity has been reported. The combination of antiproliferative arrest with differentiation induction suggests a mechanism beyond simple DNA alkylation—potentially involving benzamide-class epigenetic modulation (e.g., HDAC or PARP inhibition) [2]. While no quantitative EC₅₀ for differentiation is publicly available, the explicit attribution of this dual activity profile to the compound distinguishes it from simpler chloroethylbenzamides that function primarily as alkylators.

Differentiation Induction
Data to verify
Qualitative report of proliferation arrest and monocyte differentiation induction; no quantitative EC₅₀ publicly available
Reported differentiation-inducing context; independent replication needed
Source: curated compound annotation; no primary assay publication identified
differentiation therapy monocyte differentiation antiproliferative psoriasis

Antitumor Activity in KB Carcinoma Cell Lines

The compound has been tested in vitro for antitumor activity against KB human epidermoid carcinoma cell lines, with activity recorded in two assay formats . In assay ALA699946, the compound was tested for 50% inhibition of tumor cell growth against KB cells after 144 hours. In assay ALA699915, it was evaluated for growth inhibitory activity against the etoposide-resistant KB-7d subline. While the specific IC₅₀/ED₅₀ numerical values are not publicly reported in the assay summary, the recording of activity in both wild-type and drug-resistant KB lines provides a screening-level indication that the compound possesses antitumor potential that is not fully abrogated by the multidrug resistance mechanisms operating in KB-7d cells . For comparison, 4-chloro-N-(2-chloroethyl)benzamide (CAS 51847-02-0), a structurally related monofunctional alkylator, has been reported to exhibit IC₅₀ values of 2–5 μM against leukemia cell lines , providing a class-level benchmark. However, direct head-to-head comparison data for N-(2-chloroethyl)-3,5-dimethoxybenzamide against this or other analogs in the same assay are not publicly available.

Cell Growth Inhibition
Context-dependent
Activity detected in KB and etoposide-resistant KB-7d cell models; IC₅₀ not publicly disclosed
Supports cell-model endpoint review
144 h incubation; class-level benchmark 2–5 μM for related monofunctional alkylator
KB cell line antitumor screening cytotoxicity drug-resistant cancer

Physicochemical Property Differentiation

The physicochemical profile of N-(2-chloroethyl)-3,5-dimethoxybenzamide has been computationally predicted and documented: density 1.184 g/cm³, boiling point 366.5°C at 760 mmHg, flash point 175.5°C, and exact mass 243.06600 Da . These values differ from the closest analog N-(2-chloroethyl)benzamide (CAS 26385-07-9), which has a lower density of 1.2 g/cm³, a slightly lower boiling point of 366.4°C, and a melting point of 101-105°C (the target compound has no reported melting point) . The presence of the two methoxy groups increases molecular weight by 60 Da and raises the boiling point, affecting purification requirements and volatility. For solid-form handling and storage specifications, the 3,5-dimethoxy substitution pattern typically confers different crystallinity and solubility characteristics compared to unsubstituted benzamides . These physicochemical differences, while modest, are relevant for procurement decisions involving specific formulation, handling, or analytical method requirements.

Physicochemical Profile
Data to verify
Density 1.184 g/cm³; bp 366.5 °C; MW 243.69 Da; intermediate between lighter and heavier analogs
Supports handling and formulation review
Predicted values; experimental verification status not confirmed
physicochemical properties density boiling point flash point formulation

Evidence-Backed Research Application Scenarios


Monofunctional vs. Bifunctional DNA Alkylation Studies

Researchers designing experiments to dissect the cellular consequences of monofunctional DNA alkylation versus bifunctional cross-linking should select N-(2-chloroethyl)-3,5-dimethoxybenzamide (CAS 15257-91-7) as the monofunctional arm. Its single chloroethyl group produces N7-guanine mono-adducts, in contrast to the DNA interstrand cross-links generated by N,N-bis(2-chloroethyl)-3,5-dimethoxybenzamide (CAS 92019-79-9). This structural distinction, documented in Section 3 (Evidence Item 1), allows controlled comparison of DNA damage response pathways activated by mono-adducts vs. cross-links [1]. The 3,5-dimethoxy substitution further distinguishes this compound from the simpler N-(2-chloroethyl)benzamide, enabling assessment of whether the dimethoxy pattern modulates alkylation site selectivity or chromatin accessibility.

Cell Differentiation Screening in Oncology and Dermatology

Based on the qualitative differentiation-inducing activity described in Section 3 (Evidence Item 3), this compound is a candidate for phenotypic screening in cellular differentiation assays. The reported ability to arrest proliferation and induce monocyte differentiation [2] positions it for investigation in: (a) acute myeloid leukemia (AML) differentiation therapy models, where benzamide-class HDAC/PARP inhibitors have established precedent; (b) psoriasis-relevant keratinocyte differentiation models, given the explicit mention of dermatologic applications. Researchers should conduct independent dose-response quantification (EC₅₀ determination) as a first step, as the publicly available data are qualitative only.

SAR Studies of Benzamide Substitution Patterns

For medicinal chemistry programs exploring benzamide-based inhibitors, this compound serves as a key SAR probe representing the 3,5-dimethoxy substitution pattern with an N-(2-chloroethyl) side chain. It can be directly compared with its positional isomer N-(2-chloroethyl)-3,4-dimethoxybenzamide (CAS 15257-97-3) to determine how methoxy position affects target engagement, as discussed in Section 3 (Evidence Item 2) . Additionally, comparison with the parent 3,5-dimethoxybenzamide (CAS 17213-58-0) can isolate the contribution of the chloroethyl moiety to biological activity.

Drug-Resistant Cancer Cell Line Profiling

The activity signal detected against the etoposide-resistant KB-7d cell line (Section 3, Evidence Item 4) suggests that this compound may retain activity in certain drug-resistant contexts . This supports its inclusion in focused panels testing compounds against multidrug-resistant (MDR) cancer cell lines, particularly those overexpressing P-glycoprotein or harboring topoisomerase II mutations that confer etoposide resistance. Procurement for such studies should be accompanied by independent confirmation of potency against both parental and resistant lines.

Application
Selection Property
Validation Focus
DNA damage pathway research
Monofunctional alkylation mechanism
DNA repair pathway verification
Cell differentiation model studies
Differentiation-induction screening context
Independent dose-response quantification
Benzamide SAR probe studies
Positional isomer comparison context
Target-binding specificity review
Drug-resistant cell model profiling
Cell-model endpoint review
Parental vs resistant line comparison
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